2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
Description
2-(4-FLUOROPHENYL)-3-METHYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a fluorophenyl group and a tetrahydroquinoxaline core, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C15H15FN2O2 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C15H15FN2O2/c1-10-15(11-6-8-12(16)9-7-11)18(20)14-5-3-2-4-13(14)17(10)19/h6-9H,2-5H2,1H3 |
InChI Key |
BZMISHFGEWNYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-3-METHYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroaniline with a suitable diketone to form the quinoxaline core This is followed by methylation and subsequent reduction reactions to achieve the tetrahydroquinoxaline structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-3-METHYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the tetrahydroquinoxaline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce fully saturated quinoxaline derivatives.
Scientific Research Applications
2-(4-FLUOROPHENYL)-3-METHYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-3-METHYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
4-Fluoroaniline: A precursor used in the synthesis of the target compound.
Tetrahydroquinoxaline: A related compound with a similar core structure.
Uniqueness
2-(4-FLUOROPHENYL)-3-METHYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to the presence of both the fluorophenyl group and the tetrahydroquinoxaline core, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
